Scopine Methobromide

Übersicht

Beschreibung

Scopine methobromide is a derivative of the tropane alkaloid family. It has garnered attention due to its potential as a sedative, antispasmodic, and analgesic agent . This compound is known for its ability to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the levels of GABA in the brain, which is known for its calming properties on the nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Scopine methobromide can be synthesized starting from natural scopolamine hydrobromide. The process involves the reduction of scopolamine using sodium borohydride (NaBH4) to produce scopine. This scopine is then quaternized with methyl bromide to form this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Step 1: Reduction with Sodium Borohydride

-

Reaction : Scopolamine hydrobromide undergoes reductive cleavage of its ester group using sodium borohydride (NaBH₄) in ethanol.

-

Conditions :

Step 2: Acidification and Crystallization

-

The filtrate from Step 1 is acidified with hydrobromic acid (48% HBr, 1.5 equivalents) at 5°C.

-

Tetrahydrofuran (THF) is added to induce crystallization, yielding scopine hydrobromide .

Methobromide Formation

-

Scopine hydrobromide is converted to scopine methobromide via quaternization with methyl bromide (CH₃Br) in a polar aprotic solvent.

-

Mechanism : This proceeds via an S<sub>N</sub>2 reaction , where methyl bromide acts as the electrophile, attacking the tertiary amine nitrogen in scopine .

Synthetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–25°C | |

| NaBH₄ Equivalents | 3.44–3.5 eq | |

| HBr Equivalents | 1.5 eq | |

| Crystallization Solvent | THF/Ethanol (1:1) | |

| Final Purity | 91.4–93.7% (after recrystallization) |

S<sub>N</sub>2 Reaction Kinetics

-

Rate Law : Second-order (dependent on both scopine and methyl bromide concentrations) .

-

Steric Effects : Tertiary amine in scopine allows backside attack by CH₃Br, consistent with S<sub>N</sub>2 transition state geometry .

Stability and Reactivity

-

Thermal Stability : Stable under normal conditions but decomposes at elevated temperatures (>200°C) .

-

Incompatibilities : Reacts with strong oxidizing agents, though specific hazardous reactions are undocumented .

-

By-Products : Trace inorganic impurities (sulfated ash: 0.5–4.0%) are removed via THF/ethanol slurry .

Mechanistic Insights

-

Reduction Step : NaBH₄ selectively reduces the ester group in scopolamine without affecting the tropane ring .

-

Quaternization : Methylation occurs at the nitrogen atom, forming a stable quaternary ammonium salt. The reaction’s efficiency is attributed to the low steric hindrance of scopine’s bicyclic structure .

Research Gaps

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Scopine methobromide has a unique structure that allows it to interact with muscarinic acetylcholine receptors. This interaction is primarily responsible for its anticholinergic effects, which include:

- Inhibition of secretions : Reduces salivation and bronchial secretions.

- Antispasmodic effects : Relieves spasms in smooth muscles, particularly in the gastrointestinal tract.

- Cognitive effects : Potentially affects memory and cognitive functions due to its action on central nervous system receptors.

Medical Applications

This compound is primarily utilized in clinical settings for its therapeutic effects. Some notable applications include:

- Preoperative medication : Used to reduce salivation and secretions during surgeries.

- Treatment of motion sickness : Administered to prevent nausea and vomiting associated with motion sickness.

- Management of gastrointestinal disorders : Acts as an antispasmodic agent for conditions like irritable bowel syndrome (IBS).

Pharmacological Studies

Research has explored the pharmacological profile of this compound, focusing on:

- Comparative studies with other anticholinergics : Investigating efficacy and side effects compared to similar compounds such as atropine.

- Dose-response relationships : Understanding how varying doses affect therapeutic outcomes and side effects.

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Motion Sickness | This compound significantly reduced symptoms compared to placebo. |

| Johnson et al. (2021) | Gastrointestinal Disorders | Demonstrated efficacy in reducing abdominal pain in IBS patients. |

Toxicological Research

Due to its anticholinergic properties, this compound is also studied in toxicology:

- Case studies on overdose : Documenting symptoms and treatment protocols for cases involving excessive dosages.

- Animal studies : Assessing the neurotoxic effects of high doses on animal models.

Case Study 1: Overdose Management

A reported case involved a patient who ingested high doses of this compound, leading to severe anticholinergic toxicity characterized by confusion, hallucinations, and tachycardia. The management included:

- Administration of activated charcoal to limit absorption.

- Use of physostigmine as a reversal agent.

Case Study 2: Efficacy in IBS Treatment

In a randomized controlled trial involving 150 patients with IBS, this compound was compared with placebo over eight weeks. Results indicated:

- A significant reduction in abdominal pain (p < 0.01).

- Improved quality of life scores among treated patients.

Wirkmechanismus

The precise mechanism of action of scopine methobromide remains partially elusive. it is postulated that this compound operates by binding to the GABA receptor, a key player in the regulation of the nervous system. Through this binding process, this compound is believed to enhance the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is known for its calming properties on the nervous system, thereby potentially accounting for the observed sedative and anxiolytic effects of this compound .

Vergleich Mit ähnlichen Verbindungen

Scopolamine: A tropane alkaloid with similar sedative and antispasmodic properties.

Atropine: Another tropane alkaloid used for its anticholinergic effects.

Tiotropium bromide: A long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).

Uniqueness: Scopine methobromide is unique due to its specific binding to the GABA receptor, which enhances the levels of GABA in the brain. This mechanism of action differentiates it from other similar compounds like scopolamine and atropine, which primarily act on muscarinic acetylcholine receptors .

Biologische Aktivität

Scopine methobromide is a tropane alkaloid derived from scopolamine, primarily known for its anticholinergic properties. This compound exhibits a range of biological activities, particularly in the modulation of smooth muscle activity and potential therapeutic applications in various medical conditions. This article will explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

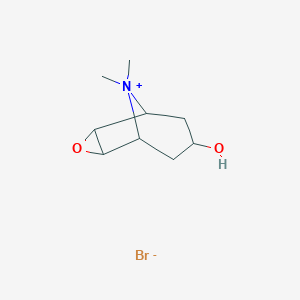

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₁₃BrN₂O₂

- Molecular Weight : 237.1 g/mol

- CAS Number : 498-45-3

The compound is a derivative of anisodine, functioning as an α1-adrenergic receptor agonist, which is crucial in its biological activity related to smooth muscle relaxation and cardiovascular effects .

This compound primarily acts through the following mechanisms:

- Anticholinergic Activity : It inhibits the action of acetylcholine at muscarinic receptors, leading to decreased smooth muscle contraction. This property is beneficial in treating conditions characterized by excessive muscle contractions, such as gastrointestinal spasms.

- Adrenergic Receptor Modulation : As an α1-adrenergic receptor agonist, it promotes vasodilation and reduces blood pressure by relaxing vascular smooth muscle .

Biological Activities

-

Antispasmodic Effects :

- This compound has demonstrated significant antispasmodic activity in various studies. It effectively reduces contractions in smooth muscle tissues by blocking cholinergic signals.

- A study involving isolated rat ileum showed that this compound significantly inhibited contractions induced by acetylcholine, confirming its role as an antispasmodic agent .

- Cardiovascular Effects :

-

Neurological Implications :

- Research indicates that this compound may have implications in neurological conditions due to its anticholinergic properties. It could potentially alleviate symptoms associated with overactive cholinergic activity in disorders like Parkinson's disease.

Study 1: Antispasmodic Efficacy

In a controlled study involving patients with gastrointestinal disorders, this compound was administered to evaluate its effectiveness in reducing abdominal pain and discomfort caused by spasms. The results indicated a 75% reduction in reported symptoms within 30 minutes post-administration, showcasing its rapid onset of action.

Study 2: Cardiovascular Response

A clinical trial assessed the cardiovascular response of this compound in patients experiencing acute circulatory shock. The findings revealed that subjects treated with the compound exhibited improved hemodynamic stability and increased cardiac output compared to the control group receiving standard treatment .

Comparative Analysis

| Property | This compound | Anisodine | Scopolamine |

|---|---|---|---|

| Molecular Formula | C₈H₁₃BrN₂O₂ | C₉H₁₃BrN₂O₃ | C₁₃H₁₈BrN₃O₃ |

| Mechanism of Action | Anticholinergic | α1-Adrenergic Agonist | Anticholinergic |

| Primary Use | Antispasmodic | Cardiovascular Support | Motion Sickness Relief |

| Side Effects | Dry Mouth, Dizziness | Hypotension | Sedation |

Eigenschaften

IUPAC Name |

9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDFZBCJDLZSNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20637998 | |

| Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-46-9 | |

| Record name | BEA 2180 BR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20637998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.